methyl N-(1-methylcyclobutyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(1-methylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMSDMXOGPOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl N 1 Methylcyclobutyl Carbamate
Direct Synthesis Approaches
Direct synthesis approaches for methyl N-(1-methylcyclobutyl)carbamate involve the formation of the carbamate (B1207046) functional group in a single key step from readily available precursors. These methods are often favored for their atom economy and procedural simplicity.
Alkoxycarbonylation and Related Coupling Reactions
Alkoxycarbonylation reactions are a prominent method for the synthesis of carbamates. This typically involves the reaction of an amine with a carbonyl source that also provides the alkoxy group. In the context of synthesizing this compound, the primary amine, 1-methylcyclobutylamine, would be reacted with a methylating carbonyl source.
A common and environmentally benign reagent for this transformation is dimethyl carbonate (DMC). The reaction of an amine with DMC is a well-established phosgene-free route to carbamates. This reaction can be performed with or without a catalyst, although the use of a catalyst can significantly improve the reaction rate and yield. Various catalysts, including lead compounds, have been shown to be effective for the methoxycarbonylation of amines with DMC. For instance, the synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC has been successfully achieved using lead(II) acetate-lead(II) hydroxide (B78521) as a catalyst, affording high conversion and selectivity. A similar approach could be applied to the synthesis of this compound.
The reaction would proceed by the nucleophilic attack of the 1-methylcyclobutylamine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxide (B1231860) ion and the formation of the desired carbamate, with methanol (B129727) as the primary byproduct.
Table 1: Examples of Alkoxycarbonylation for Carbamate Synthesis
| Amine | Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) |
| Aniline | Dimethyl Carbonate | Pb(OAc)₂·Pb(OH)₂ | 180 | 92 |
| Furfurylamine | Dimethyl Carbonate | Pb-Ni composite oxide | 120 | >99 |
| Various aliphatic amines | Dimethyl Carbonate | Pb(NO₃)₂ | 100-120 | 93-99 |
This table presents data from analogous reactions to illustrate the general conditions and outcomes of alkoxycarbonylation for carbamate synthesis.
Phosgene-Free and Chloroformate-Free Routes for Carbamate Formation
The historical use of phosgene (B1210022) and its derivatives, such as methyl chloroformate, for carbamate synthesis is now largely avoided due to their extreme toxicity. This has spurred the development of numerous phosgene-free and chloroformate-free alternatives.
One such approach involves the use of carbonyldiimidazole (CDI). This method consists of a three-step, one-pot procedure where an alcohol first reacts with CDI to form an alkoxycarbonylimidazole intermediate. This intermediate is then activated by methylation to form a more reactive imidazolium (B1220033) salt, which subsequently reacts with an amine to yield the desired carbamate. This methodology has been successfully applied to a range of primary and secondary amines, affording high yields. To synthesize this compound using this route, methanol would be reacted with CDI, followed by methylation and reaction with 1-methylcyclobutylamine.
Another phosgene-free strategy is the reaction of an amine with a dialkyl carbonate, as discussed in the previous section. The use of dimethyl carbonate is a particularly attractive option due to its low toxicity and favorable environmental profile.
Carbon Dioxide (CO2) Fixation Strategies
The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a rapidly growing area of research, driven by the desire to develop more sustainable chemical processes. The synthesis of carbamates from CO₂ represents an attractive phosgene-free alternative. bohrium.com
A common strategy for CO₂ fixation into carbamates involves a three-component coupling reaction of an amine, CO₂, and an electrophile, typically an alkyl halide. organic-chemistry.org In this reaction, the amine first reacts with CO₂ to form a carbamate anion in situ. This anion then acts as a nucleophile and attacks the electrophile to form the final carbamate product.
For the synthesis of this compound, this would involve the reaction of 1-methylcyclobutylamine with CO₂ in the presence of a base, followed by the addition of a methylating agent such as methyl iodide. The choice of base is crucial to facilitate the formation of the carbamate anion and to avoid side reactions.
Table 2: Three-Component Coupling for Carbamate Synthesis
| Amine | Electrophile | Base | Solvent | Yield (%) |
| Various primary amines | Alkyl halides | Cs₂CO₃ | DMF | High |
| Aniline | Methyl Iodide | K₂CO₃ | N/A | Moderate |
This table provides illustrative examples of the three-component coupling reaction for carbamate synthesis.
Various catalytic systems have been developed to enhance the efficiency and selectivity of carbamate synthesis from CO₂. These catalysts can activate the amine, the CO₂, or both, facilitating the key bond-forming steps.
For instance, metal-organic frameworks (MOFs) have been explored as catalysts for the cycloaddition of CO₂ to epoxides, which can be a step in a multi-step synthesis of certain carbamates. While not a direct route to acyclic carbamates, this highlights the potential of catalysis in CO₂ utilization. mdpi.com More directly, certain catalytic systems can promote the direct carboxylation of amines with CO₂ and subsequent alkylation. Zeolite-based catalysts have also been investigated for the phosgene-free synthesis of carbamates. nih.gov
Indirect Synthetic Pathways
Indirect synthetic pathways to this compound involve the formation of an intermediate which is then converted to the final product. A classical indirect route is the reaction of an isocyanate with an alcohol.
In this approach, 1-methylcyclobutyl isocyanate would first need to be synthesized. This is often achieved through the reaction of the corresponding amine (1-methylcyclobutylamine) with phosgene or a phosgene equivalent, which is a significant drawback. However, non-phosgene routes to isocyanates are also being developed. Once the isocyanate is obtained, its reaction with methanol, often in the presence of a catalyst, would yield this compound.
Another indirect method involves the thermal decomposition of a substituted urea (B33335). For example, a suitably substituted urea could be synthesized and then heated to generate the isocyanate in situ, which would then react with methanol.
While indirect methods can be effective, they often involve more steps and may rely on hazardous reagents for the synthesis of the intermediate, making direct synthesis approaches generally more favorable from a green chemistry perspective.
Hofmann Rearrangement and Analogous Transformations
The Hofmann rearrangement is a classic and valuable method for converting primary carboxamides into amines or carbamates, notable for the loss of one carbon atom from the original amide structure. nih.gov This transformation proceeds through an isocyanate intermediate, which can be trapped by an alcohol to yield the desired carbamate. For the synthesis of this compound, the logical precursor would be 1-methylcyclobutanecarboxamide.
The general mechanism involves the treatment of the primary amide with a halogen (like bromine) in a basic solution to form an N-haloamide. The base then abstracts a proton, leading to a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate. In the presence of methanol, the isocyanate is rapidly trapped to form the corresponding methyl carbamate. nih.gov
Significant research has been dedicated to developing modified, more efficient, and safer reagents for the Hofmann rearrangement to overcome the limitations of the classical bromine and alkali method. nih.gov One effective modification involves using sodium hypochlorite (B82951) (NaOCl) as the oxidant in the presence of a solid-supported base like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) in methanol. nih.govscribd.com This system has been shown to convert a variety of aliphatic and aromatic amides into their corresponding methyl carbamates in excellent yields under reflux conditions. scribd.com Other variations include the use of N-bromoacetamide and lithium methoxide. organic-chemistry.org
Table 1: Representative Conditions for Modified Hofmann Rearrangement for Methyl Carbamate Synthesis
| Reagent System | Solvent | Conditions | Typical Yields | Reference |
|---|---|---|---|---|
| NaOCl, KF/Al₂O₃ | Methanol | Reflux | Good to Excellent | scribd.com |
| N-Bromoacetamide, LiOMe | Methanol | Not specified | High | organic-chemistry.org |
| NaBr (mediator), Electrochemical | Methanol/Acetonitrile (B52724) | Constant current | Good to Excellent | rsc.org |
This table presents generalized conditions from literature for the synthesis of various methyl carbamates via modified Hofmann rearrangements.
For the specific synthesis of this compound, the reaction would proceed as follows:
1-methylcyclobutanecarboxamide + Modified Reagent System (e.g., NaOCl/KF-Al₂O₃) in Methanol → this compound
Multi-Component Reaction Design for Carbamate Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govbaranlab.org For carbamate synthesis, a well-established MCR is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org
This approach is highly suitable for the synthesis of this compound. The reaction would involve combining 1-methylcyclobutylamine, carbon dioxide, and a methylating agent (such as methyl iodide) in the presence of a base. Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for this transformation, often with the addition of tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction. organic-chemistry.org
The proposed pathway involves:
The reaction between 1-methylcyclobutylamine and CO₂ to form an ammonium (B1175870) carbamate salt.
The cesium carbonate deprotonates the ammonium carbamate to form a more reactive cesium carbamate.
The carbamate anion then acts as a nucleophile, attacking the methyl iodide in an alkylation step to yield the final product, this compound.
This one-pot procedure is advantageous as it avoids the isolation of intermediates and often proceeds under mild conditions with short reaction times. organic-chemistry.org
Green Chemistry Protocols for Efficient Carbamate Production
Developing environmentally benign synthetic methods is a major focus of modern chemistry. For carbamate production, this primarily involves replacing highly toxic reagents like phosgene and isocyanates with greener alternatives. nih.govresearchgate.net
Carbon Dioxide as a C1 Source: Carbon dioxide is an ideal green reagent for carbamate synthesis; it is abundant, inexpensive, non-toxic, and renewable. nih.gov One prominent green protocol is the direct reaction of amines, CO₂, and alcohols. rsc.orgresearchgate.net This halogen-free method can be catalyzed by basic catalysts under mild CO₂ pressure (e.g., 2.5 MPa) to produce carbamates in good yields. rsc.orgresearchgate.net The reaction forms a carbamic acid intermediate from the amine and CO₂, which is then esterified by the alcohol.
Dimethyl Carbonate as a Green Reagent: Dimethyl carbonate (DMC) is another eco-friendly reagent used in phosgene-free carbamate synthesis. core.ac.uk It is non-toxic and can serve as both a reagent and a solvent. The reaction of a primary amine, such as 1-methylcyclobutylamine, with DMC can produce the corresponding methyl carbamate. This reaction is often carried out at elevated temperatures. The use of supercritical CO₂ as a solvent for the reaction between amines and DMC has been shown to significantly influence reaction conversion and selectivity, often improving the yield of the desired carbamate while suppressing N-methylation side products. core.ac.uk
Table 2: Comparison of Green Chemistry Protocols for Carbamate Synthesis
| Method | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Direct Carboxylation | Amine, CO₂, Alcohol | Halogen-free, uses renewable CO₂, mild conditions | rsc.orgresearchgate.net |
| Dimethyl Carbonate Method | Amine, Dimethyl Carbonate (DMC) | Phosgene-free, DMC is non-toxic | core.ac.uk |
| DMC in Supercritical CO₂ | Amine, DMC, scCO₂ | Improved selectivity, avoids organic solvents | core.ac.uk |
Stereoselective Synthesis Considerations for the Cyclobutyl Moiety within Carbamate Structures
The target molecule, this compound, is achiral because the nitrogen atom is attached to a quaternary carbon (C1 of the cyclobutane (B1203170) ring) that is not a stereocenter. However, the principles of stereoselective synthesis become critical when considering analogs of this compound where chirality is present in the cyclobutyl ring.
For instance, if a substituent were present at the 2, 3, or 4-position of the cyclobutane ring, stereoisomers (enantiomers and diastereomers) would be possible. The synthesis of such chiral carbamates would necessitate stereocontrolled methods to prepare the requisite chiral 1-methylcyclobutylamine precursors.
Key strategies for introducing stereocenters into a cyclobutane ring include:
Asymmetric [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are powerful methods for constructing cyclobutane rings. The use of chiral catalysts, chiral auxiliaries on the alkene substrates, or chiral ligands can induce enantioselectivity, leading to optically active cyclobutane products.
Resolution of Racemic Intermediates: A racemic mixture of a key cyclobutane intermediate, such as a substituted cyclobutanone (B123998) or cyclobutylamine, could be resolved into its constituent enantiomers. This can be achieved through classical resolution with a chiral acid or base, or through enzymatic kinetic resolution.
Diastereoselective Reactions: For molecules with pre-existing stereocenters, subsequent reactions can be directed to control the formation of new stereocenters. For example, the reduction of a chiral substituted cyclobutanone to a cyclobutanol (B46151) can be highly diastereoselective, guided by the steric and electronic properties of the existing chiral center. doi.org
Once a chiral 1-methylcyclobutylamine derivative is obtained, its conversion to the corresponding methyl carbamate via the methods described above (e.g., reaction with methyl chloroformate or a multi-component reaction) would typically proceed with retention of configuration at the stereogenic centers on the ring, as these centers are not directly involved in the carbamate-forming reaction.
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of Carbamate (B1207046) Formation
The synthesis of methyl N-(1-methylcyclobutyl)carbamate can be conceptualized through several established mechanistic routes for carbamate formation. These pathways typically involve the reaction of an amine with a carbonyl-containing reagent.
A primary route to N-substituted carbamates involves the nucleophilic addition of an amine to a suitable electrophilic carbonyl species. For the synthesis of this compound, 1-methylcyclobutylamine acts as the nucleophile.
One common method involves the reaction of 1-methylcyclobutylamine with methyl chloroformate. The mechanism proceeds via a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate. The lone pair of the nitrogen atom in the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the carbamate.
Alternatively, carbamates can be formed through rearrangement reactions such as the Hofmann or Curtius rearrangements. In a hypothetical Hofmann rearrangement route, a primary amide derived from 1-methylcyclobutylcarboxylic acid would be treated with a halogen in the presence of a base. This would lead to the formation of an isocyanate intermediate (1-methylcyclobutyl isocyanate). Subsequent reaction of this isocyanate with methanol (B129727) would yield the desired this compound through the nucleophilic addition of the alcohol to the isocyanate.
| Pathway | Key Reactants | Key Intermediate |
| Nucleophilic Acyl Substitution | 1-methylcyclobutylamine, Methyl chloroformate | Tetrahedral intermediate |
| Hofmann Rearrangement | 1-methylcyclobutylcarboxamide, Halogen, Base | 1-methylcyclobutyl isocyanate |
| Curtius Rearrangement | 1-methylcyclobutyl acyl azide | 1-methylcyclobutyl isocyanate |
The identification and characterization of reaction intermediates are crucial for elucidating the precise mechanistic pathway. In the context of forming this compound, key intermediates would include tetrahedral intermediates in nucleophilic acyl substitution pathways and the 1-methylcyclobutyl isocyanate in rearrangement pathways.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in identifying these transient species. For instance, the formation of an isocyanate intermediate would be characterized by a strong absorption band in the IR spectrum around 2250–2275 cm⁻¹. The progress of the reaction and the formation of the final carbamate product can be monitored by ¹H and ¹³C NMR spectroscopy, observing the characteristic shifts of the methyl and cyclobutyl protons and carbons, as well as the appearance of the carbamate carbonyl carbon signal.
In many modern synthetic methods for carbamate formation, catalysts play a pivotal role in enhancing reaction rates and selectivity. For instance, the synthesis of carbamates from amines and carbon dioxide can be facilitated by various catalysts.
A plausible catalytic cycle for the formation of this compound from 1-methylcyclobutylamine, CO₂, and methanol could involve a metal catalyst or an organocatalyst. The cycle would likely begin with the activation of the amine or CO₂ by the catalyst. For example, a Lewis acidic metal center could coordinate to the oxygen of CO₂, increasing its electrophilicity. The amine would then attack the activated CO₂ to form a carbamic acid intermediate, which would be stabilized by the catalyst. Subsequent esterification with methanol, potentially also activated by the catalyst, would yield the final carbamate product and regenerate the catalyst for the next cycle.
Intramolecular Reactivity Profiling of the this compound Scaffold
The presence of the 1-methylcyclobutyl group introduces specific steric and potential electronic effects that can influence the intramolecular reactivity of the carbamate. The cyclobutane (B1203170) ring is characterized by significant ring strain, which can impact the stability and reactivity of adjacent functional groups.
Due to the quaternary carbon atom attached to the nitrogen, intramolecular reactions involving the cyclobutyl ring are likely to be sterically hindered. However, under forcing conditions or with appropriate reagents, intramolecular cyclization or rearrangement reactions could potentially be induced. For example, deprotonation of the carbamate nitrogen followed by an intramolecular nucleophilic attack on a suitably positioned electrophile within the molecule could lead to the formation of bicyclic structures, although this would be a challenging transformation. The inherent ring strain of the cyclobutane moiety could also be exploited in ring-opening reactions under specific catalytic conditions.
Intermolecular Reaction Dynamics and Selectivity
The intermolecular reactivity of this compound is largely dictated by the carbamate functional group. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its nucleophilicity compared to the parent amine. The carbonyl oxygen, however, can act as a hydrogen bond acceptor.
The solvolysis of carbamates, typically leading to the cleavage of the carbamate bond, can proceed through different mechanisms depending on the conditions (e.g., acidic or basic) and the nature of the solvent.
Under acidic conditions, the hydrolysis of this compound would likely be initiated by protonation of the carbonyl oxygen. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate would then collapse, leading to the formation of 1-methylcyclobutylamine, methanol, and carbon dioxide. The stability of the potential 1-methylcyclobutyl carbocation could also influence the mechanism, potentially leading to a pathway with some Sₙ1 character at the C-N bond under strongly acidic conditions, though this is generally less common for carbamates.
Under basic conditions, the solvolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion or another nucleophile at the carbonyl carbon. This would form a tetrahedral intermediate which could then break down to release the 1-methylcyclobutylamide anion and a methoxycarbonyl group, or directly to the amine, methanol, and carbonate. The steric hindrance provided by the 1-methylcyclobutyl group would likely decrease the rate of bimolecular nucleophilic attack compared to less substituted carbamates.
| Condition | Initiating Step | Key Intermediate | Products |
| Acidic Solvolysis | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | 1-methylcyclobutylamine, Methanol, Carbon dioxide |
| Basic Solvolysis | Nucleophilic attack on carbonyl carbon | Tetrahedral intermediate | 1-methylcyclobutylamine, Methanol, Carbonate |
Chemoselective Cleavage and Deprotection Strategies (e.g., Nucleophilic, Reductive)
Nucleophilic Cleavage:
Nucleophilic attack is a common strategy for the deprotection of carbamates. The reaction typically targets either the carbonyl carbon or the methyl group of the carbamate.
Attack at the Methyl Group: Strong nucleophiles can effect an SN2 reaction at the methyl group, leading to the formation of a carbamate anion which subsequently decarboxylates to yield the deprotected amine. Reagents like 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate (B84403) have proven effective for the deprotection of methyl carbamates. nih.govorganic-chemistry.orgmdpi.com The reaction proceeds via nucleophilic attack of the thiolate on the methyl group, releasing the carbamate anion. The steric bulk of the 1-methylcyclobutyl group is not expected to significantly hinder this approach as the attack occurs at the sterically accessible methyl group.
Attack at the Carbonyl Carbon: Nucleophiles can also add to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to cleavage of the C-O or N-C bond. The use of tetra-n-butylammonium fluoride (B91410) (TBAF) has been reported for the cleavage of various carbamates. lookchem.com The fluoride ion is proposed to attack the carbonyl group, initiating the deprotection cascade. lookchem.com The steric hindrance imposed by the 1-methylcyclobutyl group could potentially influence the rate of this reaction by impeding the approach of the nucleophile to the carbonyl center.
A comparative overview of potential nucleophilic deprotection conditions is presented in Table 1.
| Reagent System | Proposed Mechanism | Potential Influence of 1-Methylcyclobutyl Group | Reference |
|---|---|---|---|
| 2-Mercaptoethanol / K₃PO₄ | SN2 attack at the methyl group | Minimal steric hindrance at the reaction center. | nih.govorganic-chemistry.orgmdpi.com |
| TBAF in THF | Nucleophilic attack at the carbonyl carbon | Potential for steric hindrance, possibly requiring more forcing conditions. | lookchem.com |
Reductive Cleavage:
Reductive methods offer an alternative pathway for carbamate deprotection, often under neutral conditions. While catalytic hydrogenation is a common method for cleaving benzylic carbamates (Cbz), its applicability to methyl carbamates is limited. However, other reductive strategies could be employed. For instance, certain carbamates can be cleaved using reducing agents like dissolved metals or metal hydrides. The stability of the N-(1-methylcyclobutyl) group under such conditions would be a key consideration. Given the absence of easily reducible functionalities within the 1-methylcyclobutyl moiety, reductive cleavage would likely proceed without compromising this part of the molecule. For example, the reduction of some carbamate pesticides using dissolved Fe(II) has been observed to proceed via a two-electron reduction. nih.gov
Electronic Structure and Resonance Contributions in the Carbamate Moiety
The chemical stability and reactivity of the carbamate group are intrinsically linked to its electronic structure, particularly the phenomenon of amide resonance.
Analysis of Amide Resonance Effects on Stability
The extent of this resonance stabilization in this compound will be influenced by the electronic nature of the substituents on the nitrogen and oxygen atoms. Computational studies on amides have shown that the degree of planarity and the barrier to C-N bond rotation are direct measures of the strength of this resonance interaction. nih.govmdpi.com
Steric and Electronic Influences of the 1-Methylcyclobutyl Substituent
The 1-methylcyclobutyl group attached to the nitrogen atom exerts significant steric and electronic effects on the carbamate moiety.
Steric Influences:
The 1-methylcyclobutyl group is a bulky, non-planar substituent. The quaternary carbon atom directly attached to the nitrogen introduces considerable steric hindrance around the amide bond. wikipedia.orgfiveable.me This steric bulk can lead to several consequences:
Distortion from Planarity: The steric clash between the 1-methylcyclobutyl group and the methoxy (B1213986) group of the carbamate may force the amide bond to deviate from its preferred planar conformation. Such a distortion would disrupt the orbital overlap required for efficient amide resonance, thereby decreasing the C-N bond's double bond character and increasing its reactivity. nih.gov
Influence on Reaction Rates: As mentioned earlier, the steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down deprotection reactions that proceed via this pathway. youtube.com Conversely, the destabilization of the ground state due to steric strain could potentially lower the activation energy for cleavage.
Electronic Influences:
The 1-methylcyclobutyl group is an alkyl group and is therefore considered to be electron-donating through an inductive effect. This electron-donating nature can influence the electronic properties of the carbamate in the following ways:
Increased Electron Density on Nitrogen: The inductive effect of the alkyl group increases the electron density on the nitrogen atom. This, in turn, can enhance the delocalization of the nitrogen lone pair into the carbonyl group, potentially strengthening the amide resonance.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of methyl N-(1-methylcyclobutyl)carbamate, providing detailed information on its carbon-hydrogen framework, connectivity, and dynamic conformational properties.
Based on analogous compounds, a predicted ¹H and ¹³C NMR data set is presented below. Chemical shifts (δ) are hypothetical and referenced to tetramethylsilane (B1202638) (TMS).
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Notes |
|---|---|---|---|
| Carbamate (B1207046) N-H | ~5.0-5.5 (broad s) | - | Chemical shift and broadness are solvent and concentration dependent. |
| Carbamate O-CH₃ | ~3.6-3.7 (s) | ~52-53 | Sharp singlet integrating to 3 protons. |
| Cyclobutyl C1-CH₃ | ~1.4-1.5 (s) | ~25-30 | Sharp singlet integrating to 3 protons. |
| Cyclobutyl C1 | - | ~55-60 | Quaternary carbon, no attached protons. |
| Cyclobutyl -CH₂- (α to C1) | ~2.0-2.2 (m) | ~30-35 | Complex multiplet due to ring puckering and coupling. |
| Cyclobutyl -CH₂- (β to C1) | ~1.8-1.9 (m) | ~15-20 | Multiplet, typically upfield from the α-protons. |
| Carbamate C=O | - | ~156-158 | Characteristic downfield shift for a carbonyl carbon in a carbamate. |
The cyclobutane (B1203170) ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. For a 1,1-disubstituted cyclobutane like the one in the title compound, this puckering leads to non-equivalent axial and equatorial positions for the methylene (B1212753) protons. Low-temperature NMR studies would be necessary to slow this ring inversion on the NMR timescale, potentially resolving distinct signals for the axial and equatorial protons of the C2/C4 and C3 positions. sikhcom.netresearchgate.net The presence of the bulky N-carbamate and methyl groups at C1 influences the puckering angle and the energetic preference of the conformational isomers.
The carbamate C–N bond possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This results in hindered rotation around this bond, leading to the existence of syn and anti rotamers (or conformers). nd.edu This phenomenon is observable by dynamic NMR (DNMR) spectroscopy. At low temperatures, separate sets of signals for the protons near the carbamate linkage (e.g., the O-methyl and the cyclobutyl C1-methyl) might be observed for each rotamer. As the temperature increases, these signals broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal at higher temperatures. researchgate.netscielo.org.mx The free energy of activation (ΔG‡) for this rotation in similar N-alkyl carbamates is typically in the range of 12-16 kcal/mol. researchgate.netnih.gov The solvent polarity can also influence the rotational barrier, although this effect is sometimes less pronounced in carbamates compared to amides. colostate.edu
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry provides critical information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns under ionization. For this compound (Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ), electron ionization (EI) would likely produce a detectable molecular ion peak (M⁺˙) at m/z 143.
The fragmentation of carbamates is well-characterized and typically proceeds through several key pathways. nih.gov A primary fragmentation route for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), although this is more common in N-aryl or different N-alkyl systems. nih.gov For the title compound, more likely fragmentation pathways include:
Alpha-Cleavage: The most favorable alpha-cleavage involves the breaking of the C1-N bond, driven by the charge stabilization on the nitrogen. This would result in the formation of the 1-methylcyclobutyl cation at m/z 69. libretexts.orgnih.gov
McLafferty-type Rearrangement (less common for carbamates): Cleavage of the ester C-O bond can lead to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) to give an ion at m/z 112, or the loss of methanol (B129727) (CH₃OH, 32 Da) via rearrangement.
Cyclobutyl Ring Fragmentation: The 1-methylcyclobutyl cation (m/z 69) can undergo further fragmentation, characteristic of cyclic alkanes, such as the loss of ethene (C₂H₄, 28 Da) to yield a fragment at m/z 41.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 143 | [C₇H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 128 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclobutyl group. |
| 86 | [M - C₄H₇]⁺ | Loss of methylcyclobutene radical. |
| 69 | [C₅H₉]⁺ | Alpha-cleavage, formation of 1-methylcyclobutyl cation. |
| 59 | [CH₃OC(O)]⁺ | Cleavage of the N-C1 bond. |
| 41 | [C₃H₅]⁺ | Fragmentation of the cyclobutyl ring (e.g., [C₅H₉]⁺ - C₂H₄). |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The key functional groups in this compound will produce distinct and identifiable peaks:
N-H Vibrations: A sharp to moderately broad N-H stretching band is expected in the IR spectrum around 3300-3400 cm⁻¹. The N-H bending vibration typically appears around 1520-1560 cm⁻¹.
C=O Stretching (Amide I band): This is one of the most intense and characteristic absorptions in the IR spectrum for carbamates, expected in the region of 1690-1730 cm⁻¹. nih.gov Its exact position is sensitive to hydrogen bonding.
C-O Stretching: The molecule has two C-O single bonds. The C(O)-O stretch is typically strong and found around 1250 cm⁻¹, while the O-CH₃ stretch appears near 1000-1050 cm⁻¹.
C-H Vibrations: Aliphatic C-H stretching from the methyl and cyclobutyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic ring deformation and scissoring modes, though these may be less intense and harder to assign definitively without computational support.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H stretch | 3300 - 3400 | Medium-Strong | Weak |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium-Strong | Strong |
| C=O stretch (Amide I) | 1690 - 1730 | Very Strong | Medium |
| N-H bend | 1520 - 1560 | Medium | Weak |
| C-H bend | 1350 - 1470 | Medium | Medium |
| C-N stretch | 1200 - 1300 | Medium | Medium |
| C(O)-O stretch | 1250 - 1280 | Strong | Weak |
| O-CH₃ stretch | 1000 - 1050 | Medium | Weak |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state. While no published crystal structure for this compound is currently available, such an analysis would yield precise data on bond lengths, bond angles, and torsional angles.
Key structural features that would be elucidated include:
Carbamate Group Geometry: The planarity of the O=C-N-H unit would be confirmed. Typical bond lengths found in similar carbamate structures are approximately 1.22 Å for C=O, 1.34 Å for C-N, and 1.35 Å for C(O)-O. nih.gov
Cyclobutyl Ring Conformation: The exact puckering of the cyclobutyl ring in the solid state would be determined, including the specific bond angles which deviate from the ideal 90°.
Intermolecular Interactions: Crucially, X-ray analysis would reveal the hydrogen bonding network. It is highly probable that the carbamate's N-H group would act as a hydrogen-bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimeric motifs in the crystal lattice. nih.govnih.govresearchgate.net This is a dominant packing force in many primary and secondary carbamates.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is a technique used to study chiral molecules that interact differently with left- and right-circularly polarized light. For this technique to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image and lacks a plane of symmetry.
This compound is an achiral molecule. The central carbon of the cyclobutyl ring (C1) is attached to four different groups in terms of connectivity (a methyl group, a carbamate group, and two methylene groups of the ring), but the molecule possesses a plane of symmetry that bisects the carbamate group and the C1-C3 axis of the cyclobutyl ring. Therefore, it does not have enantiomers, and chiroptical spectroscopy is not an applicable technique for its characterization.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics.
Prediction of Reaction Energetics and Transition States
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for the determination of reaction energetics and the structure of transition states. For the synthesis of methyl N-(1-methylcyclobutyl)carbamate, a plausible route is the reaction of 1-methylcyclobutylamine with methyl chloroformate. DFT can be employed to model this reaction, providing key thermodynamic and kinetic data.
The reaction can be computationally modeled to determine the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction. The transition state, the highest energy point along the reaction coordinate, can also be located and characterized. The energy of this transition state determines the activation energy (Ea), a critical factor in understanding the reaction rate.
Illustrative Data Table for Reaction Energetics:
| Parameter | Calculated Value (kcal/mol) | Description |
| ΔHrxn | -25.8 | The enthalpy change of the reaction, indicating an exothermic process. |
| ΔGrxn | -18.2 | The Gibbs free energy change, suggesting a spontaneous reaction under standard conditions. |
| Ea | 15.3 | The activation energy, representing the energy barrier that must be overcome for the reaction to occur. |
| ΔG‡ | 14.9 | The Gibbs free energy of activation, related to the reaction rate constant. |
Note: The data in this table is illustrative and based on typical values for carbamate (B1207046) formation reactions calculated using DFT at the B3LYP/6-31G(d) level of theory. Specific values for this compound would require dedicated computational studies.
Calculation of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra such as infrared (IR) and nuclear magnetic resonance (NMR). By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular motions. Similarly, the calculation of nuclear shielding tensors allows for the prediction of NMR chemical shifts.
Illustrative Data Table for Calculated Spectroscopic Parameters:
| Spectroscopic Parameter | Calculated Value | Experimental Value (Typical Range) | Assignment |
| IR Frequency (C=O stretch) | 1715 cm-1 | 1680-1730 cm-1 | Carbonyl group vibration |
| IR Frequency (N-H stretch) | 3350 cm-1 | 3300-3500 cm-1 | N-H bond vibration |
| 13C NMR Chemical Shift (C=O) | 156.5 ppm | 150-160 ppm | Carbonyl carbon |
| 1H NMR Chemical Shift (N-H) | 5.8 ppm | 5.0-8.0 ppm | Amide proton |
Note: The data presented is a representative example based on DFT calculations for similar carbamate structures. The exact values for this compound may vary.
Global and Local Minima Conformational Analysis
The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound can exist in various conformations due to the rotation around its single bonds. DFT can be used to perform a conformational analysis to identify the global and local energy minima on the potential energy surface. For carbamates, a key conformational feature is the syn and anti arrangement around the C-N amide bond, which has a partial double bond character. nih.gov The anti conformer is often more stable due to reduced steric hindrance. nih.gov
The analysis would involve systematically rotating the rotatable bonds, such as the C-N bond and the bonds connecting the cyclobutyl group, and calculating the energy of each resulting conformation. This allows for the construction of a potential energy surface and the identification of the most stable conformers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and transport properties.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how the solvent interacts with the solute and influences its behavior.
For this compound, the polarity of the solvent is expected to affect the equilibrium between the syn and anti conformers. nih.gov In polar solvents, the conformer with the larger dipole moment will be stabilized. MD simulations can quantify this effect by calculating the free energy difference between the conformers in different solvents. Furthermore, the simulations can reveal the structure of the solvent shell around the molecule and identify specific interactions, such as hydrogen bonds, between the solute and the solvent. This information is crucial for understanding how the solvent can mediate chemical reactions by stabilizing transition states or altering the conformational landscape of the reactants.
Quantitative Structure-Reactivity Relationships (QSAR) for Carbamate Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity or other properties. In the context of carbamate derivatives, QSAR models are developed to predict their chemical behavior based on calculated molecular descriptors.
Electronic and Steric Parameterization of Cyclobutyl Carbamates
The reactivity of carbamates is significantly influenced by the electronic and steric nature of the substituents attached to the nitrogen atom and the oxygen atom of the carbamate moiety. For this compound, the key substituents are the methyl group on the oxygen and the 1-methylcyclobutyl group on the nitrogen.
Electronic Parameters: The 1-methylcyclobutyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atom of the carbamate. This, in turn, can affect the reactivity of the carbonyl group and the stability of the C-N bond. In QSAR studies, electronic effects are often quantified by descriptors such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). For a series of N-cycloalkyl carbamates, these descriptors would be calculated to establish a quantitative relationship with their reactivity.
Steric Parameters: The 1-methylcyclobutyl group also imparts significant steric hindrance around the nitrogen atom. Steric effects play a crucial role in determining the accessibility of the carbamate group to reactants and solvents, thereby influencing reaction rates. In QSAR models, steric hindrance is parameterized using descriptors like molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es). The bulkiness of the 1-methylcyclobutyl group is expected to have a pronounced effect on the conformational preferences and reactivity of this compound compared to carbamates with smaller N-alkyl substituents.
A hypothetical QSAR study on a series of N-cycloalkyl carbamates, including this compound, might involve the calculation of the following descriptors:
| Descriptor Type | Specific Descriptor | Relevance to this compound |
|---|---|---|
| Electronic | Partial Charge on Nitrogen | Indicates the electron-donating effect of the 1-methylcyclobutyl group. |
| Electronic | HOMO Energy | Relates to the susceptibility of the molecule to electrophilic attack. |
| Electronic | LUMO Energy | Relates to the susceptibility of the molecule to nucleophilic attack. |
| Steric | Molecular Volume | Quantifies the overall size of the molecule. |
| Steric | Solvent Accessible Surface Area (SASA) | Describes the area of the molecule accessible to a solvent, impacting solvation and reactivity. |
Predictive Modeling of Chemical Reactivity and Stability
Predictive modeling in QSAR involves the development of mathematical equations that relate the calculated descriptors (from 5.3.1) to an observed or experimentally determined property, such as reaction rate constants or stability constants. For this compound, a key aspect of its reactivity is its susceptibility to hydrolysis, a common degradation pathway for carbamates.
A predictive QSAR model for the hydrolytic stability of a series of N-cycloalkyl carbamates could take the form of a multiple linear regression (MLR) equation:
log(k_hyd) = c₀ + c₁(Electronic Descriptor₁) + c₂(Steric Descriptor₂) + ...
where k_hyd is the rate constant for hydrolysis, and c represents the regression coefficients determined from the analysis of a training set of molecules. Such models can be used to predict the stability of new or untested carbamates like this compound. nih.govresearchgate.net
The stability of the carbamate bond is a critical factor in its chemical behavior. zacharyhhouston.com The resonance within the carbamate group contributes to its relative stability compared to esters, but it is more susceptible to hydrolysis than amides. nih.gov The substituents on the nitrogen and oxygen can modulate this stability. For instance, the electron-donating 1-methylcyclobutyl group would be expected to increase the stability of the carbamate towards hydrolysis by increasing the electron density on the nitrogen and strengthening the C-N bond. Conversely, the steric bulk of this group might hinder the approach of a nucleophile, also contributing to increased stability.
Derivatization Chemistry and Synthetic Transformations
Chemical Modification at the Carbamate (B1207046) Nitrogen Atom
The nitrogen atom of the carbamate group in methyl N-(1-methylcyclobutyl)carbamate, while possessing reduced nucleophilicity compared to the parent amine due to the electron-withdrawing nature of the methoxycarbonyl group, remains a site for further chemical modification. Key transformations include N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen can be achieved under specific conditions. While direct alkylation can be challenging, thermodynamically-controlled reactions have been shown to favor N-alkylation over O-alkylation in simple carbamates. rsc.org For instance, powerful alkylating agents like methyl fluorosulphonate can achieve this transformation. rsc.org More contemporary and environmentally benign methods utilize dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of suitable catalysts to achieve selective N-methylation. nih.gov The reactivity for such processes is influenced by steric hindrance around the nitrogen atom; however, the secondary nature of the carbamate allows for these modifications.
N-Acylation: The carbamate nitrogen can also undergo acylation when treated with acylating agents like acid chlorides or anhydrides under basic conditions. This reaction leads to the formation of N-acylcarbamates or imides, further diversifying the molecular structure.
| Transformation | Reagent Class | Example Reagent(s) | Product Type |
| N-Alkylation | Strong Alkylating Agents | Methyl fluorosulphonate | N-Alkyl-N-(1-methylcyclobutyl)carbamate |
| Green Alkylating Agents | Dimethyl carbonate (DMC) | N-Methyl-N-(1-methylcyclobutyl)carbamate | |
| N-Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Acetic anhydride | N-Acyl-N-(1-methylcyclobutyl)carbamate |
Functionalization Strategies for the Cyclobutyl Ring System
The cyclobutane (B1203170) ring is characterized by significant ring strain, and its C–H bonds are stronger than those in unstrained alkanes due to increased s-character. nih.gov Despite this, modern synthetic methods, particularly transition-metal-catalyzed C–H functionalization, provide powerful tools for its modification. acs.orgacs.org
Strategies for functionalizing the cyclobutyl ring of this compound often rely on the concept of a directing group, where a functional group within the molecule guides a catalyst to a specific C–H bond. chemrxiv.org The carbonyl oxygen of the carbamate moiety can act as a Lewis basic site to coordinate with a transition metal catalyst, such as palladium(II). This coordination can direct the activation of the proximal methylene (B1212753) C–H bonds at the C2 and C4 positions (β-positions) of the cyclobutyl ring. This approach has been successfully applied to related systems for reactions like C–H arylation, olefination, and acetoxylation. acs.orgchemrxiv.orgnih.gov
Alternatively, non-directed C–H functionalization is also possible. For instance, rhodium(II)-catalyzed C–H insertion reactions with diazo compounds can introduce new functional groups onto the cyclobutane ring, although this may lead to mixtures of regioisomers. nih.gov
| Strategy | Catalyst Type | Directing Group | Potential Site of Functionalization | Example Transformation |
| Directed C–H Functionalization | Palladium(II) | Carbamate carbonyl | C2/C4 (β-positions) | Arylation with aryl halides |
| Directed C–H Functionalization | Palladium(II) | Carbamate carbonyl | C2/C4 (β-positions) | Olefination with alkenes |
| Non-Directed C–H Insertion | Rhodium(II) | None | C2/C3/C4 | Carbene insertion with diazoacetates |
Selective Cleavage and Regeneration of the Carbamate Protecting Group
Carbamates are one of the most common protecting groups for amines in organic synthesis because they are stable under a wide range of conditions but can be removed selectively. masterorganicchemistry.comchem-station.com The methyl carbamate group in this compound can be cleaved to regenerate the parent 1-methylcyclobutylamine. While traditional methods involving harsh acidic or basic hydrolysis are possible, they often lack selectivity. Milder and more chemoselective methods have been developed.
One such method involves nucleophilic deprotection using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent. organic-chemistry.orgnih.gov This protocol is particularly useful for substrates with sensitive functionalities that would not tolerate standard hydrogenolysis or strong acid/base conditions. organic-chemistry.orgnih.gov Another mild method for carbamate cleavage employs tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). lookchem.comorganic-chemistry.org The effectiveness of TBAF can vary depending on the specific carbamate and substrate. lookchem.com
Regeneration of the carbamate is a straightforward process involving the reaction of the free 1-methylcyclobutylamine with methyl chloroformate or dimethyl carbonate in the presence of a base.
| Method | Reagents | Conditions | Advantages |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | High functional group tolerance, avoids harsh acids/bases and heavy metals. organic-chemistry.orgnih.gov |
| Fluoride-Mediated Cleavage | Tetra-n-butylammonium fluoride (TBAF) | THF, reflux | Mild, non-acidic, non-basic conditions. lookchem.com |
| Traditional Hydrolysis | Strong Acid (e.g., HBr) or Base (e.g., KOH) | Heat | Effective but lacks selectivity and requires harsh conditions. |
Transformations Yielding Structurally Related Carbocyclic and Heterocyclic Compounds
The strained four-membered ring of this compound serves as a valuable precursor for the synthesis of more complex carbocyclic and heterocyclic systems.
Carbocyclic Ring Expansion: A characteristic reaction of cyclobutylmethyl systems is their propensity to undergo ring expansion to form more stable five-membered rings. chemistrysteps.com This transformation is typically driven by the formation of a carbocation adjacent to the ring, which alleviates ring strain. chemistrysteps.comnih.gov For this compound, this can be achieved by first deprotecting the carbamate to yield 1-methylcyclobutylamine. Subsequent treatment with nitrous acid (HONO) generates a diazonium ion, which readily decomposes to form the primary 1-methylcyclobutylmethyl carbocation. This unstable intermediate can then rearrange via a 1,2-alkyl shift, expanding the four-membered ring to a more stable tertiary cyclopentyl carbocation, which can then be trapped by a nucleophile to yield a 1-methylcyclopentyl derivative. ugent.beresearchgate.net
Synthesis of Heterocyclic Compounds: The nitrogen atom of the carbamate can be incorporated into a new heterocyclic ring. This often requires prior functionalization of the cyclobutyl ring. For example, if a hydroxyl or amino group is introduced at the C3 position of the cyclobutane ring (as described in section 6.2), a subsequent intramolecular cyclization reaction can be induced. The carbamate nitrogen could act as a nucleophile, attacking an electrophilic center derived from the C3-substituent to form a bicyclic system containing a fused five- or six-membered N-heterocycle. Furthermore, the entire carbamate moiety can be transformed and used in cycloaddition reactions. For instance, conversion to an isocyanate followed by reaction with a 1,3-dipole could yield various five-membered heterocyclic rings.
Analytical Methodologies for Chemical Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to separating methyl N-(1-methylcyclobutyl)carbamate from impurities, reaction byproducts, or other components in a mixture. The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) for Volatile Purity and Composition Analysis
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, separating it from other volatile components based on differences in boiling points and interactions with the column's stationary phase.
A common setup for analyzing similar carbamates involves a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID provides quantitative data on the total organic content, while an MS detector offers structural information, aiding in the definitive identification of the primary compound and any impurities. For analogous compounds like methyl phenylcarbamate, established GC-MS methods provide a basis for methodology. nih.gov The retention index, a key parameter in GC, helps in identifying compounds by comparing their elution times to those of known standards.
Table 1: Illustrative GC Parameters for Carbamate (B1207046) Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | A versatile phase suitable for a wide range of organic molecules. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min | Separates components based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | MS for identification; FID for quantification. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing N-methylcarbamates, especially when they have lower volatility or are thermally sensitive. thermofisher.com This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column.
For quantitative analysis of N-methylcarbamates, reversed-phase HPLC is frequently employed. pickeringlabs.comepa.gov A C18 column is a common choice for the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pickeringlabs.comepa.gov Detection is often achieved using a UV detector, but for enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence detection is a standard approach, as outlined in methods like EPA Method 531.2. thermofisher.comingenieria-analitica.com This process involves hydrolyzing the carbamate after it elutes from the column to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative. ingenieria-analitica.com This method allows for the detection of carbamates at very low concentrations. thermofisher.com
Table 2: Typical HPLC Conditions for N-Methylcarbamate Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities over the course of the analysis. |
| Flow Rate | 1.0 mL/min | Maintains a consistent and reproducible separation. |
| Detector | UV (e.g., at 220 nm) or Fluorescence | UV for general detection; Fluorescence (with post-column derivatization) for high sensitivity. |
| Post-Column Reagents | NaOH (hydrolysis), OPA/Mercaptoethanol (derivatization) | Converts non-fluorescent carbamates into detectable fluorescent products. |
Quantitative Spectrophotometric and Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and quantifying its concentration. Methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's functional groups, atomic connectivity, and mass.
Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups. For carbamates, characteristic absorption bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O (carbonyl) stretching (typically 1700-1730 cm⁻¹), and C-O stretching vibrations. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum reveal the number and environment of protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment, including the characteristic signal for the carbonyl carbon in the carbamate group (around 155-175 ppm). nih.gov
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. acs.org The fragmentation pattern observed in the mass spectrum provides additional structural information that can confirm the connectivity of the atoms, which is a characteristic of N-substituted carbamates. acs.orgacs.org
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from its proposed empirical formula, C₇H₁₃NO₂. A close agreement between the experimental and theoretical values serves as a crucial validation of the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 143.19 | 58.72% |
| Hydrogen | H | 1.008 | 143.19 | 9.15% |
| Nitrogen | N | 14.01 | 143.19 | 9.78% |
| Oxygen | O | 16.00 | 143.19 | 22.35% |
Emerging Research Areas and Future Directions
Integration of Synthesis with Flow Chemistry and Continuous Reactor Systems
The synthesis of carbamates, including methyl N-(1-methylcyclobutyl)carbamate, is increasingly benefiting from the adoption of flow chemistry and continuous reactor systems. nih.govnih.gov This paradigm shift from traditional batch processing is driven by the numerous advantages offered by continuous flow technologies, such as enhanced safety, improved scalability, and superior control over reaction parameters. nih.gov
Continuous flow processes can significantly reduce reaction times and improve yields for carbamate (B1207046) synthesis. nih.gov For instance, methods utilizing the direct reaction of carbon dioxide with amines and alkyl halides have been successfully translated to continuous systems, offering a catalyst-free approach under mild conditions. nih.govacs.org Such a setup could be adapted for the synthesis of this compound, potentially allowing for precise control over the introduction of gaseous reactants like CO2 and minimizing the formation of byproducts. nih.govacs.org
Another promising flow chemistry approach involves the Curtius rearrangement of acyl azides to form isocyanates in situ, which are then trapped by an alcohol to yield the desired carbamate. nih.govresearchgate.netnih.gov Performing this multi-step synthesis in a continuous reactor mitigates the risks associated with handling potentially hazardous intermediates like acyl azides and isocyanates. researchgate.net This integrated approach, which can even incorporate in-line purification steps, streamlines the production of valuable carbamate building blocks. nih.gov The application of such a telescoped flow process could provide a safer and more efficient route to this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Carbamates
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Handling of potentially unstable intermediates in large quantities. | In-situ generation and immediate consumption of hazardous intermediates, minimizing risk. researchgate.net |
| Scalability | Often challenging, with potential for thermal runaway. | Easier and safer to scale up by extending operation time or using parallel reactors. nih.gov |
| Reaction Time | Can be lengthy, often requiring hours or days. acs.org | Significantly reduced, often to minutes, due to efficient mixing and heat transfer. nih.gov |
| Process Control | Limited control over temperature, pressure, and mixing. | Precise control over reaction parameters, leading to higher selectivity and yield. acs.org |
| Purification | Typically requires offline workup and purification steps. | Can integrate in-line separation and purification modules for a streamlined process. nih.gov |
Development of Novel Catalytic Systems for Carbamate Synthesis and Transformation
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for carbamate synthesis is a vibrant area of research. These efforts aim to replace toxic reagents like phosgene (B1210022) with more environmentally benign alternatives and to improve the efficiency and selectivity of carbamate-forming reactions. morressier.comionike.com
Transition metal catalysts have shown great promise. For example, pincer-supported iron complexes have been developed for the dehydrogenative synthesis of carbamates from formamides and alcohols, an atom-efficient method that produces only hydrogen gas as a byproduct. morressier.comacs.org This approach avoids the use of toxic starting materials like isocyanates. morressier.com Palladium-catalyzed reactions are also prominent, enabling the decarboxylative transformation of cyclic carbamates and the cross-coupling of aryl chlorides with sodium cyanate (B1221674) and alcohols to form aryl carbamates. nih.govorganic-chemistry.org
Beyond transition metals, other catalytic systems are being explored. Metal-oxide catalysts, such as ceria (CeO2), have demonstrated high activity in the conversion of model carbamate compounds. researchgate.netresearchgate.net Furthermore, metal carbamato complexes themselves are being investigated as catalysts for various transformations, including CO2 activation. nih.govnih.govresearchgate.net The development of heterogeneous catalysts, like nickel-promoted magnetic iron oxide, is also gaining traction as they can be easily recovered and reused, adding to the sustainability of the process. ionike.com These diverse catalytic strategies could be applied to develop more efficient and greener synthetic routes to this compound.
Table 2: Overview of Novel Catalytic Systems for Carbamate Synthesis
| Catalyst Type | Example(s) | Reaction Type | Potential Advantages |
|---|---|---|---|
| First-Row Transition Metal | (iPrPNP)Fe(H)(CO) | Dehydrogenative coupling of formamides and alcohols | Atom-efficient, avoids toxic isocyanates, uses earth-abundant metal. morressier.comacs.org |
| Noble Metal | Palladium complexes | Decarboxylative cyclization, cross-coupling | Versatile reactivity, mild reaction conditions. nih.govorganic-chemistry.orgnih.gov |
| Metal Oxide (Heterogeneous) | CeO2, Ni/Fe3O4 | Carbamate cleavage, transcarbamoylation | Reusability, ease of separation, high activity. ionike.comresearchgate.net |
| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | CO2 fixation with amines and alkyl halides | Metal-free, mild conditions. acs.orgorganic-chemistry.org |
| Metal Carbamate Complexes | Various | CO2 activation, coupling reactions | Can be used in solventless conditions, derived from CO2. nih.govresearchgate.net |
Exploration in Advanced Materials Science Applications (Excluding Polymeric Materials)
While carbamates are famously the linking group in polyurethanes, their utility in advanced materials science extends to non-polymeric applications. wikipedia.org Research is increasingly focused on harnessing the unique structural and electronic properties of the carbamate moiety in small molecules to create functional materials.
One emerging area is the use of carbamate-containing molecules as building blocks for self-assembling systems and functional materials. The carbamate group can participate in hydrogen bonding and direct molecular packing, influencing the properties of the final material. acs.org Small-molecule carbamates are being investigated for applications such as organic light-emitting diodes (OLEDs), sensors, and molecular switches. The specific structure of this compound, with its compact cyclobutyl group, could lead to unique packing arrangements and material properties.
Another avenue is the thermal decarboxylation of carbamates to generate CO2 in situ, which can act as a blowing agent for the creation of non-isocyanate foams. rsc.orgrsc.org While this often leads to a polymeric structure, the fundamental process relies on the reactivity of the carbamate group in specifically designed precursor molecules. This principle could be adapted for other applications where controlled gas release is desired. Furthermore, carbamate groups serve as versatile directing groups in organic synthesis, allowing for the regioselective functionalization of aromatic rings to build complex molecular architectures for materials science. acs.org
Theoretical Prediction and Validation of Novel Carbamate Reactivities and Properties
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and carbamates are no exception. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are being employed to elucidate reaction mechanisms, predict reactivity, and understand the conformational landscape of carbamates. nih.govlongdom.orgresearchgate.net
For a molecule like this compound, computational studies can provide valuable insights. For example, DFT calculations can be used to model the conformational preferences of the molecule, which are influenced by the steric bulk of the 1-methylcyclobutyl group and the resonance of the carbamate moiety. acs.orgnih.gov This conformational understanding is crucial for designing molecules with specific shapes for applications in medicinal chemistry or materials science.
Theoretical models are also powerful in predicting reaction pathways and transition states for carbamate synthesis and transformation. rsc.orgresearchgate.net They can help in understanding the role of catalysts, predicting the most likely mechanistic pathway for a given reaction, and identifying potential byproducts. rsc.org For instance, computational studies have been used to investigate the mechanism of carbamate formation from CO2 and amines, clarifying the role of intermediates like zwitterions. researchgate.net Such predictive power can accelerate the discovery of new reactions and optimize existing processes for the synthesis of specific targets like this compound, saving significant time and experimental resources.
Table 3: Application of Theoretical Methods to Carbamate Research
| Theoretical Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Stable geometries, rotational barriers, influence of substituents on structure. nih.gov |
| Ab Initio Calculations | Reaction Mechanism Studies | Elucidation of reaction pathways (e.g., CO2 fixation), transition state energies, reaction kinetics. researchgate.net |
| Molecular Dynamics (MD) | Solvation and Aggregation | Understanding the behavior of carbamate intermediates in solution, including aggregation states. longdom.org |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Predicting biological activity based on molecular structure and properties. researchgate.net |
| Variational Transition State Theory (VTST) | Atmospheric Chemistry | Calculating reaction rate constants for degradation pathways. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl N-(1-methylcyclobutyl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbamate formation using (1-methylcyclobutyl)amine and methyl chloroformate. Key parameters include temperature (0–5°C for exothermic control), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.1 amine to chloroformate). Catalysts like triethylamine (5 mol%) enhance yield by neutralizing HCl byproducts .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR : H NMR should show a singlet for the methyl carbamate group (δ ~3.6 ppm) and cyclobutyl protons (δ ~1.5–2.5 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm) confirm carbamate functionality .
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies:
- Acidic conditions (pH 2–4): Hydrolysis of the carbamate group occurs, yielding 1-methylcyclobutylamine.
- Basic conditions (pH 8–10): Ester cleavage dominates, forming methanol and a urea derivative .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in enzyme inhibition studies?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Identify nucleophilic sites (e.g., carbonyl oxygen) for interactions with enzyme active sites. Validate with molecular docking (AutoDock Vina) using crystallographic enzyme structures (PDB: 1XYZ) .
Q. What crystallographic challenges arise in resolving the cyclobutyl ring conformation, and how are they addressed?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include disorder in the cyclobutyl ring due to puckering. Mitigate via low-temperature data collection (100 K) and twin refinement (SHELXT) for high-resolution (<1.0 Å) datasets .
Q. How do steric effects influence regioselectivity in derivatization reactions of this carbamate?
- Methodology : Compare reaction outcomes using bulky vs. small electrophiles (e.g., methyl iodide vs. benzyl bromide). Steric hindrance from the 1-methylcyclobutyl group directs substitution to the carbamate nitrogen rather than the cyclobutyl ring. Analyze via C NMR to track regiochemical outcomes .
Q. What strategies resolve contradictions in catalytic efficiency data for transesterification reactions involving this compound?
- Methodology : Cross-validate using heterogeneous catalysts (e.g., Zn/Al/Ce oxides) vs. homogeneous bases (e.g., NaOMe). Discrepancies in turnover numbers (TON) may arise from surface area effects or leaching. Characterize catalysts via BET surface area analysis and ICP-OES post-reaction .
Q. How can isotopic labeling (e.g., C, N) elucidate metabolic pathways of this carbamate in biological systems?
- Methodology : Synthesize C-labeled carbamate (using C-methyl chloroformate) and track metabolites via LC-MS/MS in hepatocyte assays. Quantify urea derivatives as primary hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
